molecular formula C13H24N2O3 B8067225 tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate

tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate

Cat. No.: B8067225
M. Wt: 256.34 g/mol
InChI Key: MRZPGCORVBZOFV-UHFFFAOYSA-N
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Description

tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H24N2O2. It is a solid substance that is typically stored at low temperatures to maintain its stability . This compound is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate involves multiple steps. One common method includes the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with azetidine under specific conditions . The reaction typically requires a base such as sodium hydride and an appropriate solvent like tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate is unique due to its azetidine moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications .

Properties

IUPAC Name

tert-butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-6-4-10(5-7-15)17-11-8-14-9-11/h10-11,14H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZPGCORVBZOFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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